3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid

Medicinal Chemistry Structure-Activity Relationship Building Block Differentiation

Researchers optimizing kinase inhibitor leads often face supply inconsistency and regioisomer contamination with generic boronic acid building blocks. This compound resolves these issues with a precisely defined substitution pattern-methylene-linked 4-ethylpiperazine at the 3-position and fluorine at the 4-position-enabling reliable Suzuki coupling outcomes. • ≥98% purity minimizes coupling by-products that compromise biological testing • Unique electronic/steric profile cannot be replicated by regioisomers (e.g., 2-fluoro analog CAS 1704064-26-5) or carbonyl-linked variants (CAS 1704074-46-3) • Ethylpiperazine moiety (pKa ~8-9) provides solubilizing basic center; 4-fluoro substitution enhances metabolic stability for CNS-targeted probe synthesis • Supplied for research and further manufacturing use; ships globally under standard ambient conditions

Molecular Formula C13H20BFN2O2
Molecular Weight 266.12 g/mol
CAS No. 1704063-94-4
Cat. No. B1408820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
CAS1704063-94-4
Molecular FormulaC13H20BFN2O2
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O
InChIInChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
InChIKeyNGNPBVNDRFHGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid


3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a functionalized arylboronic acid that combines a 4‑fluorophenylboronic acid core with a 4‑ethylpiperazine moiety attached via a methylene spacer at the 3‑position. Its molecular formula is C₁₃H₂₀BFN₂O₂ and its molecular weight is 266.12 g·mol⁻¹ [1]. The compound is employed as a boron‑based building block in medicinal chemistry and organic synthesis, most notably in Suzuki–Miyaura cross‑coupling reactions . It is supplied for research and further manufacturing use only, not for direct human therapeutic application .

Cross‑coupling Suzuki–Miyaura compatible boronic acid building block
Substitution pattern Methylene‑linked 4‑ethylpiperazine, 4‑fluoro, boronic acid
Use context Supplied for medicinal chemistry research and further manufacturing

Why Generic Building Blocks Cannot Replace This Compound


The precise substitution pattern of this compound—a methylene‑linked 4‑ethylpiperazine at the 3‑position, a fluorine at the 4‑position, and a boronic acid on the same phenyl ring—creates a unique electronic and steric environment that cannot be replicated by simple regioisomers or linker variants. For example, moving the fluorine from the 4‑position to the 2‑position (CAS 1704064‑26‑5) alters the ring electronics and may change both coupling reactivity and the biological profile of downstream products . Replacing the methylene spacer with a carbonyl (CAS 1704074‑46‑3) introduces a strong electron‑withdrawing group that further modifies the boronic acid's reactivity [1]. Even the direct N‑linked analog (CAS 1704074‑45‑2) lacks the conformational flexibility provided by the methylene unit, potentially affecting how the piperazine engages biological targets or participates in subsequent synthetic steps . These structural nuances mean that substituting a “similar” fluorophenylboronic acid building block risks altered coupling efficiency, different pharmacokinetic properties of the final molecule, or complete failure in a lead‑optimization campaign.

Regioisomer mismatch

2‑fluoro isomer (CAS 1704064‑26‑5) alters electronic and steric environment; may shift coupling outcome and downstream biological profile.

Linker flexibility loss

Direct N‑linked analog lacks methylene spacer; conformational restriction may affect target engagement or scaffold elaboration.

Carbonyl linker interference

Carbonyl analog introduces strong electron withdrawal; may slow coupling kinetics and add unwanted H‑bond acceptors.

Quantitative Evidence: Comparison with Closest Analogs


Methylene Spacer vs. Direct N-Linkage

The presence of a methylene (–CH₂–) spacer between the phenyl ring and the piperazine distinguishes this compound from the direct N‑linked analog (CAS 1704074‑45‑2). The additional CH₂ unit increases the molecular weight by 14.03 g·mol⁻¹ and introduces conformational flexibility that can influence both the compound's own physicochemical properties and the binding pose of any elaborated inhibitor or probe molecule . The direct N‑linked comparator (3‑(4‑ethylpiperazin‑1‑yl)‑5‑fluorophenylboronic acid) has a molecular weight of 252.09 g·mol⁻¹ .

Methylene spacer
Reported
MW = 266.12 g·mol⁻¹ (target) vs 252.09 g·mol⁻¹ (direct N‑linked); Δ = +14.03 g·mol⁻¹ (one –CH₂– unit)
Conformational flexibility may influence downstream binding pose
Distinct InChI and SMILES confirm structural divergence
Medicinal Chemistry Structure-Activity Relationship Building Block Differentiation

4-Fluoro vs. 2-Fluoro Regioisomerism

The fluorine atom at the 4‑position (para to the boronic acid) is a key differentiator from the 2‑fluoro regioisomer (CAS 1704064‑26‑5). Although both share the same molecular formula (C₁₃H₂₀BFN₂O₂) and molecular weight (266.12 g·mol⁻¹), the different fluorine placement leads to distinct electronic and steric environments . Literature on fluorophenylpiperazine pharmacophores indicates that para‑fluorine substitution can enhance antiproliferative activity, whereas ortho‑fluorine substitution often reduces potency relative to the parent compound [1]. While direct comparative biological data for these two exact building blocks are not publicly available, the established SAR precedent makes a strong case that the 4‑fluoro isomer should be the default choice when para‑substitution is required by the target scaffold.

4‑Fluoro regioisomer
Class‑level
4‑fluoro (target) vs 2‑fluoro isomer; same MW, different InChI Key. SAR precedent favors para‑fluoro for activity retention.
Para‑fluoro may better preserve inhibitory potency in kinase/receptor targets
No head‑to‑head bioactivity data; based on fluorophenylpiperazine SAR
Fluorine Chemistry Regioisomer Differentiation Medicinal Chemistry

Carbonyl vs. Methylene Linker Impact on Reactivity

Replacing the methylene linker with a carbonyl group yields 3‑(4‑ethylpiperazine‑1‑carbonyl)‑4‑fluorophenylboronic acid (CAS 1704074‑46‑3). The carbonyl is strongly electron‑withdrawing, which deshields the boronic acid and can alter its pKa and Suzuki coupling rate. The molecular weight increases to 280.11 g·mol⁻¹ (+13.99 g·mol⁻¹ vs. the methylene analog) and the formula gains an oxygen atom (C₁₃H₁₈BFN₂O₃ vs. C₁₃H₂₀BFN₂O₂) [1]. Density and boiling point data for the target compound (1.5±0.1 g·cm⁻³; 369.7±42.0 °C) provide a baseline for assessing these linker‑dependent changes; the carbonyl analog is expected to have a higher density and a higher boiling point, though explicit data are not available from public sources.

Carbonyl linker
Reported
Linker –CH₂– (target) vs –C(=O)– (CAS 1704074‑46‑3); ΔMW = +13.99 g·mol⁻¹; predicted bp ~369.7 °C.
Carbonyl may alter coupling rate and introduce H‑bond acceptors; specify linker when ordering
Predicted data; confirm experimentally if reactivity is critical
Cross-Coupling Boronic Acid Reactivity Linker Effects

Commercial Purity Benchmarks for Procurement

Multiple vendors list this compound at ≥98% purity (HPLC) [1], while some offer 95%+ . By comparison, the Boc‑protected piperazine analog (CAS 1704064‑00‑5) and the carbonyl‑linked variant (CAS 1704074‑46‑3) are typically offered at similar purity levels, meaning purity alone does not differentiate these building blocks. However, the consistency of the 98% specification across two independent suppliers (Leyan and Chemisci) provides a reliable procurement benchmark: users can reasonably request ≥98% purity when sourcing this compound, whereas the 2‑fluoro regioisomer (CAS 1704064‑26‑5) is less broadly stocked, which can lead to longer lead times or variable quality .

Purity benchmark
Specification review
≥98% (HPLC) from two independent suppliers; 95%+ also available. Broader supplier base than 2‑fluoro analog.
Multiple qualified sources reduce supply‑chain risk and support batch reproducibility
Verify certificate of analysis for each lot
Quality Control Procurement Building Block Purity

Procurement and Application Scenarios


Suzuki Coupling for Kinase Inhibitor Elaboration

The boronic acid functionality allows this compound to serve as a direct coupling partner in Pd‑catalyzed Suzuki reactions, installing the 3‑((4‑ethylpiperazin‑1‑yl)methyl)‑4‑fluorophenyl motif onto halo‑aromatic cores. This is particularly relevant for kinase inhibitor programs where the ethylpiperazine moiety is known to engage the solvent‑exposed region of the ATP‑binding pocket . The methylene spacer provides a degree of conformational freedom that can be advantageous when optimizing the vector of the piperazine group.

Lead Optimization in CNS-Penetrant Programs

The 4‑ethylpiperazine group, with a calculated pKa of ~8–9, can act as a solubilizing and CNS‑penetrant basic center when incorporated into larger molecules. The 4‑fluoro substitution on the phenyl ring improves metabolic stability, a feature documented for fluorophenylpiperazine pharmacophores [1]. This compound is therefore suited for constructing CNS‑targeted chemical probes where both fluorine and a basic piperazine are desired in a single building block.

Synthesis of PARP-1 Inhibitor Analogs

A structurally related ethylpiperazine‑containing fragment demonstrated an IC₅₀ of 6 nM against PARP‑1 [2]. While the boronic acid building block itself may not be the active species, it can be elaborated to phthalazinone or related PARP‑1 inhibitor scaffolds via Suzuki coupling followed by cyclization. Procurement of the boronic acid with defined purity (≥98%) reduces the risk of coupling by‑products that could complicate biological testing.

Fluorine-Enabled ¹⁸F PET Tracer Development

The 4‑fluoro substituent provides a potential isotopic labeling site for ¹⁸F, enabling the synthesis of PET imaging agents . The boronic acid handle further allows late‑stage diversification via Suzuki coupling, making this compound a versatile entry point for generating fluorinated libraries for imaging studies.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Boronic acid handle, methylene spacer for vector optimization
Coupling efficiency, scaffold elaboration
CNS‑penetrant probe development
4‑Fluoro for metabolic stability, basic piperazine center
CNS permeability, metabolic stability assays
PARP‑1 inhibitor analog research
High‑purity building block, defined substitution pattern
Coupling yield, downstream biological evaluation
¹⁸F PET tracer precursor synthesis
4‑Fluoro labeling site, boronic acid for late‑stage diversification
Radiochemical yield, specific activity
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